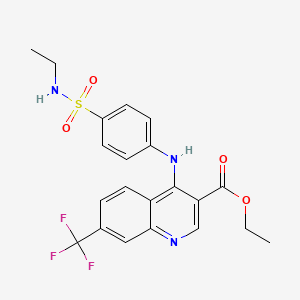

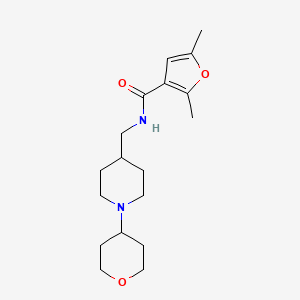

![molecular formula C14H23N3O2S B2881133 N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide CAS No. 957977-06-9](/img/structure/B2881133.png)

N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide, also known as TAK-659, is a small molecule inhibitor that selectively targets Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a critical role in the development and function of B cells, which are important components of the immune system. TAK-659 has shown promise in preclinical studies as a potential therapeutic agent for the treatment of various B cell malignancies and autoimmune diseases.

Scientific Research Applications

Carbon Dioxide Fixation

The study by Theuergarten et al. (2012) explores the use of bifunctional frustrated Lewis pairs for the fixation of carbon dioxide and related small molecules, resulting in the formation of zwitterionic, bicyclic boraheterocycles. This research highlights the potential application of similar compounds in capturing and utilizing carbon dioxide, a critical endeavor for addressing climate change and its associated impacts on the environment (Theuergarten et al., 2012).

Cognitive Enhancement

Another interesting application comes from the work of Chambers et al. (2004), who identified a functionally selective, inverse agonist at the benzodiazepine site of GABA(A) alpha5 receptors. The compound demonstrates oral bioavailability and the ability to enhance performance in animal models of cognition without exhibiting convulsant or proconvulsant activities. This suggests potential for cognitive enhancement therapies (Chambers et al., 2004).

Anti-HIV Activity

Savant et al. (2018) have synthesized a series of novel compounds showing moderate to potent activity against HIV-1 and HIV-2 strains. Their research underscores the therapeutic potential of these compounds in treating HIV, highlighting the importance of continued exploration in antiviral therapies (Savant et al., 2018).

Antihyperlipidemic Drug Synthesis

Estévez et al. (2014) describe a concise synthesis of atorvastatin lactone, offering a pathway to the antihyperlipidemic drug atorvastatin calcium. This research points to the compound's role in streamlining drug synthesis processes, potentially lowering production costs and improving access to critical medications (Estévez et al., 2014).

Antitumor Activity

Maftei et al. (2016) explore the design and synthesis of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, showing potential medical application in anti-cancer treatments. Their work demonstrates the importance of structural analysis in developing compounds with improved lipophilicity and transport through cell wall barriers, indicating a promising direction for cancer therapy (Maftei et al., 2016).

properties

IUPAC Name |

N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2S/c1-5-6-7-12(18)15-13-10-8-20(19)9-11(10)16-17(13)14(2,3)4/h5-9H2,1-4H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSXMXDFPMRVCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C2CS(=O)CC2=NN1C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

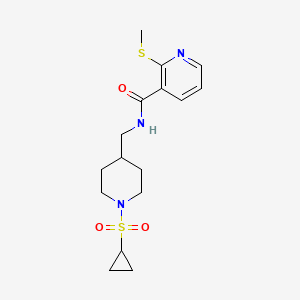

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2881050.png)

![N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B2881051.png)

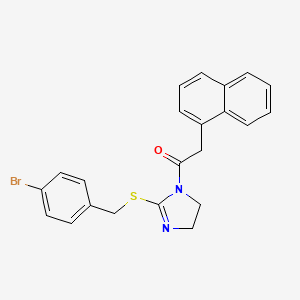

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2881052.png)

![2-chloro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide](/img/structure/B2881053.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-3-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2881062.png)

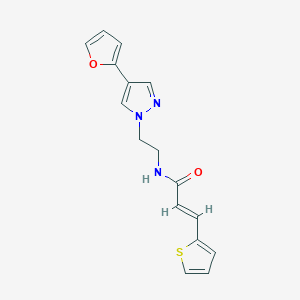

![1-(2-(indolin-1-yl)-2-oxoethyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2881063.png)

![2-[[1-[2-(4-Chlorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2881072.png)